Diatrizoic acid
Overview
Description
Mechanism of Action
Target of Action
Diatrizoic acid is primarily used as a contrast agent in radiology . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . It can also be used for imaging the gastrointestinal tract in patients allergic to barium .
Mode of Action
This compound is an iodine-containing X-ray contrast agent . Iodinated contrast agents were among the first contrast agents developed . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays . A good contrast agent requires a high density of electron-dense atoms .
Biochemical Pathways
High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Pharmacokinetics
This compound is minimally absorbed from the intestines and excreted into the urinary bladder . Because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, thus causing dehydration in people with already small plasma volume such as infants .
Result of Action
The areas of the body in which the radiopaque agent localizes will appear white on the X-ray film . This creates the needed distinction, or contrast, between one organ and other tissues . The contrast will help the doctor see any special conditions that may exist in that organ or part of the body .
Action Environment
In principle, this compound is administered by the route most appropriate and sensible to image the structure/-s of interest (e.g., IV for blood vessels through which it is distributed and kidney–ureters–bladder that excrete it; orally or per rectally as an enema for the gastrointestinal tract) .
Biochemical Analysis
Biochemical Properties
Diatrizoic acid is an iodine-containing X-ray contrast agent . Iodine is known to be particularly electron-dense and effectively scatters or stops X-rays . A good contrast agent requires a high density of electron-dense atoms .
Cellular Effects
High osmolal radiocontrast agents like this compound are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Molecular Mechanism
The mechanism of action of this compound involves its iodine content, which blocks x-rays . Depending on how the radiopaque agent is given, it localizes or builds up in certain areas of the body . The resulting high level of iodine allows the x-rays to make a “picture” of the area .
Temporal Effects in Laboratory Settings
It is known that this compound is used in a variety of diagnostic imaging methods, suggesting that it remains stable during these procedures .
Dosage Effects in Animal Models
It is known that this compound is used in a variety of diagnostic imaging methods, suggesting that it remains stable during these procedures .
Metabolic Pathways
This compound is not metabolized but excreted unchanged in the urine . The liver and small intestine provide the major alternate route of excretion for this compound .
Transport and Distribution
Depending on how this compound is given, it localizes or builds up in certain areas of the body . The liver and small intestine provide the major alternate route of excretion for this compound .
Subcellular Localization
It is known that this compound is used in a variety of diagnostic imaging methods, suggesting that it remains stable during these procedures .
Preparation Methods
Diatrizoate is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The primary synthetic route involves the acetylation of 3,5-diaminobenzoic acid followed by iodination to produce 3,5-diacetamido-2,4,6-triiodobenzoic acid . Industrial production methods typically involve the use of sodium or meglumine salts to enhance solubility and stability .
Chemical Reactions Analysis
Diatrizoate undergoes various chemical reactions, including:
Oxidation: Diatrizoate can be oxidized in the presence of strong oxidizing agents, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can occur under specific conditions, resulting in the removal of iodine atoms.
Substitution: Diatrizoate can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diatrizoate has a wide range of scientific research applications, including:
Chemistry: Used as a radiopaque agent in various chemical analyses and experiments.
Biology: Employed in biological studies to visualize and track the movement of fluids within organisms.
Comparison with Similar Compounds
Diatrizoate is similar to other iodinated contrast agents such as iothalamate, iohexol, and iopamidol. diatrizoate is unique due to its high osmolality and ionic nature, which can lead to higher contrast but also increased risk of side effects like dehydration and allergic reactions . Other similar compounds include:
Iothalamate: Another iodinated contrast agent with lower osmolality.
Iohexol: A non-ionic, low-osmolality contrast agent.
Iopamidol: A non-ionic, low-osmolality contrast agent with similar applications in diagnostic imaging.
Diatrizoate’s high osmolality makes it particularly effective in certain imaging procedures, but it also requires careful consideration of potential side effects.
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYQUNUQOZFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044521 | |
Record name | Diatrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diatrizoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.07e-01 g/L | |
Record name | Diatrizoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space. | |
Record name | Diatrizoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
117-96-4 | |
Record name | Diatrizoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diatrizoic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diatrizoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diatrizoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diatrizoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diatrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIATRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diatrizoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>250 | |
Record name | Diatrizoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diatrizoic acid work as an X-ray contrast agent?
A1: this compound, due to its three iodine atoms, effectively absorbs X-rays. [] When administered, it increases the radiodensity of the targeted area, allowing for clearer visualization on X-ray images. [] This is particularly useful for examining organs and structures that are not typically clearly visible on standard X-rays.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H9I3N2O4, and its molecular weight is 613.9 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A3: Yes, 1H NMR spectroscopy has been successfully used to assay this compound salts in commercial solutions. [] This method allows for the simultaneous and specific assay of both this compound and meglumine in a mixture.
Q4: How stable is this compound under different conditions?
A4: this compound exhibits varying stability depending on factors like pH, temperature, and the presence of other substances like glucose and copper. [] Elevated levels of glucose, particularly in the presence of copper and at higher pH, can accelerate the decomposition of this compound. []
Q5: How does formulation impact this compound stability?
A5: Research suggests that incorporating a sequestering stabilizing agent, like edetate calcium disodium, can enhance the stability of this compound solutions. [] This approach helps prevent degradation and maintain the integrity of the formulation over time.
Q6: Does this compound possess any catalytic properties?
A6: Based on the provided research papers, there is no mention of this compound exhibiting catalytic properties. Its primary application remains as a contrast agent in medical imaging.
Q7: Have any computational studies been conducted on this compound?
A7: Yes, computational studies employing the Partial Atomic Charges and Hardness Algorithm (PACHA) have been used to analyze various crystal forms of this compound. [] These studies provide insights into the intermolecular interactions and crystal packing arrangements of this compound.
Q8: What formulation strategies are used to improve the stability or solubility of this compound?
A8: this compound is often formulated as a salt with meglumine or sodium to enhance its water solubility, making it suitable for intravenous administration. [, ] The inclusion of a sequestering stabilizing agent further improves the stability of the solution. []
Q9: Are there any specific SHE regulations related to the manufacturing or handling of this compound?
A9: While specific regulations aren't detailed in these research papers, as a pharmaceutical compound, the production and handling of this compound would fall under Good Manufacturing Practices (GMP) to ensure quality, safety, and efficacy. []
Q10: Has this compound been evaluated in animal models?
A10: Yes, this compound has been studied in animal models, including dogs and rabbits, to assess its efficacy as a contrast agent and potential toxicity. [, , , ]
Q11: Are there in vitro models used to study this compound?
A11: Yes, human proximal tubule (HK-2) cells have been used as an in vitro model to study the potential cytotoxic effects of this compound on renal cells. [, ] This model helps researchers understand the mechanisms underlying contrast-induced acute kidney injury.
Q12: Are there any known instances of resistance to this compound?
A12: As this compound functions as a contrast agent through its physical properties (X-ray absorption), the concept of resistance does not directly apply to its mechanism of action. []
Q13: What are the potential adverse effects of this compound?
A13: This Q&A focuses on the scientific aspects of this compound. For information on potential adverse effects, please consult relevant medical literature and guidelines.
Q14: What analytical techniques are used to quantify this compound?
A14: High-pressure liquid chromatography (HPLC) is a common method for quantifying this compound and its degradation products in solutions. [] This method offers good accuracy, precision, and linearity over a relevant concentration range. Additionally, ultraviolet light spectrophotometry has been used to estimate this compound concentrations. []
Q15: How is this compound degraded in the environment?
A15: this compound can undergo photodegradation when exposed to UV light. [] Additionally, biodegradation plays a role in its removal during processes like riverbank filtration and soil aquifer treatment. [, ]
Q16: How does the form of this compound affect its solubility?
A16: this compound itself is not readily soluble in water. [] It is commonly formulated as meglumine or sodium salts to significantly increase its solubility, making it suitable for intravenous administration. [, ] The choice of salt can impact its solubility in different media.
Q17: Have the analytical methods used for this compound analysis been validated?
A17: While specific validation data are not provided in the research, standard practice dictates that analytical methods, like HPLC, used for pharmaceutical analysis are rigorously validated for accuracy, precision, specificity, and linearity. [] This ensures reliable and consistent results.
Q18: What quality control measures are employed during the manufacturing of this compound?
A18: As a pharmaceutical product, this compound manufacturing adheres to strict Good Manufacturing Practices (GMP) to ensure its quality, safety, and efficacy. [] This includes rigorous control over raw materials, manufacturing processes, and final product testing.
Q19: Can this compound elicit an immune response?
A19: While rare, this compound has been reported to cause anaphylactoid reactions, which are severe allergic reactions. [] These reactions are not true allergic reactions mediated by the immune system but rather involve the direct activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.